molecular formula C23H23FN4O3 B2572232 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(o-tolyl)pyridazin-3(2H)-one CAS No. 941899-94-1

6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(o-tolyl)pyridazin-3(2H)-one

Cat. No.: B2572232
CAS No.: 941899-94-1
M. Wt: 422.46
InChI Key: APACCRAHRMCGEM-UHFFFAOYSA-N
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Description

6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(o-tolyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C23H23FN4O3 and its molecular weight is 422.46. The purity is usually 95%.
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Scientific Research Applications

  • Radiolabeled Antagonist for Neurotransmission Studies : This compound, specifically [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine (a variant of the compound ), has been used in the study of 5-HT1A receptors with positron emission tomography (PET). This includes research on serotonergic neurotransmission, involving chemistry, radiochemistry, animal studies, and human data. This work has implications for understanding brain functions and disorders related to serotonin systems (Plenevaux et al., 2000).

  • Synthesis and Biological Activity Studies : A different derivative of the compound, focusing on 6-substituted-3-pyridazinone derivatives, has been synthesized and evaluated for biological activities. These studies are primarily aimed at understanding the potential therapeutic applications of such compounds (Gökçe et al., 2005).

  • Antimicrobial and Antifungal Studies : Some derivatives of this compound have been synthesized and evaluated for antimicrobial and antifungal activities. These studies contribute to the development of new antibacterial and antifungal agents, which is crucial in the face of increasing antibiotic resistance (Patel et al., 2007).

  • Structural Analysis for Drug Development : The structural and electronic properties of similar compounds have been analyzed to aid in the development of anticonvulsant drugs. Understanding these properties is essential for the rational design of new therapeutic agents (Georges et al., 1989).

Properties

IUPAC Name

6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(2-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3/c1-16-7-3-5-9-18(16)28-21(29)15-20(31-2)22(25-28)23(30)27-13-11-26(12-14-27)19-10-6-4-8-17(19)24/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APACCRAHRMCGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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